Cas no 160242-09-1 (2(5H)-Furanone,3-[(2R)-2-[(1R,4aS,5R,6R,8aR)-decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]-2-hydroxyethyl]-)
160242-09-1 structure
Product Name:2(5H)-Furanone,3-[(2R)-2-[(1R,4aS,5R,6R,8aR)-decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]-2-hydroxyethyl]-
Numero CAS:160242-09-1
MF:C20H30O5
MW:350.449206829071
CID:837049
PubChem ID:91884987
Update Time:2025-04-19
2(5H)-Furanone,3-[(2R)-2-[(1R,4aS,5R,6R,8aR)-decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]-2-hydroxyethyl]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2(5H)-Furanone, 3-[(2R)-2-[(1R,4aS,5R,6R,8aR)-decahydro-6-hydroxy-5-(hydroxymethyl )-5,8a-dimethyl-2-methylene-1-naphthalenyl]-2-hydroxyethyl]-
- 14-Deoxy-11-hydroxyandrographoli
- 14-Deoxy-11-hydroxyandrographolide
- 2(5H)-Furanone,3-[(2R)-2-[(1R,4aS,5R,6R,8aR)-decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]-2-hydroxyethyl]-
- 2-Methyl-2-propanyl [(2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenyl -2-butanyl]carbamate
- 2(5H)-Furanone,3-[2-[decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]-2-hydroxyethyl]-, [1R-[1(R*),4a,5,6,8a]]-
- 2(5H)-Furanone, 3-[(2R)-2-[(1R,4aS,5R,6R,8aR)-decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]-2-hydroxyethyl]-
- CS-0017036
- FS-9362
- 4-[(2R)-2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-2-hydroxyethyl]-2H-furan-5-one
- HY-N1491
- 160242-09-1
- AKOS040762770
- DA-69477
-
- Inchi: 1S/C20H30O5/c1-12-4-5-15-19(2,8-6-16(23)20(15,3)11-21)17(12)14(22)10-13-7-9-25-18(13)24/h7,14-17,21-23H,1,4-6,8-11H2,2-3H3/t14-,15+,16-,17+,19-,20+/m1/s1
- Chiave InChI: BNLCOXWUZAOLDT-JLEOBMEESA-N
- Sorrisi: O[C@@H]1CC[C@@]2(C)[C@H]([C@@H](CC3C(=O)OCC=3)O)C(=C)CC[C@@H]2[C@]1(C)CO
Proprietà calcolate
- Massa esatta: 350.2094
- Massa monoisotopica: 350.20932405g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 25
- Conta legami ruotabili: 4
- Complessità: 597
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 6
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.3
- Superficie polare topologica: 87Ų
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.0±0.1 g/cm3
- Punto di ebollizione: 484.7±45.0 °C at 760 mmHg
- Punto di infiammabilità: 246.9±28.7 °C
- PSA: 86.99
- Pressione di vapore: 0.0±1.3 mmHg at 25°C
2(5H)-Furanone,3-[(2R)-2-[(1R,4aS,5R,6R,8aR)-decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]-2-hydroxyethyl]- Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
2(5H)-Furanone,3-[(2R)-2-[(1R,4aS,5R,6R,8aR)-decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]-2-hydroxyethyl]- Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5585-5 mg |
14-Deoxy-11-hydroxyandrographolide |
160242-09-1 | 5mg |
¥5515.00 | 2022-03-01 | ||
| TargetMol Chemicals | TN5585-5mg |
14-Deoxy-11-hydroxyandrographolide |
160242-09-1 | 5mg |
¥ 4040 | 2024-07-20 | ||
| Cooke Chemical | M2072835-5mg |
14-Deoxy-11-hydroxyandrographolide |
160242-09-1 | 93% | 5mg |
RMB 2736.00 | 2025-02-21 | |
| TargetMol Chemicals | TN5585-5 mg |
14-Deoxy-11-hydroxyandrographolide |
160242-09-1 | 98% | 5mg |
¥ 4,040 | 2023-07-11 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5585-1 mL * 10 mM (in DMSO) |
14-Deoxy-11-hydroxyandrographolide |
160242-09-1 | 1 mL * 10 mM (in DMSO) |
¥ 4140 | 2023-09-08 | ||
| A2B Chem LLC | AA82465-5mg |
14-Deoxy-11-hydroxyandrographolide |
160242-09-1 | 93.0% | 5mg |
$719.00 | 2024-04-20 | |
| TargetMol Chemicals | TN5585-1 ml * 10 mm |
14-Deoxy-11-hydroxyandrographolide |
160242-09-1 | 1 ml * 10 mm |
¥ 4140 | 2024-07-20 | ||
| A2B Chem LLC | AA82465-1mg |
14-Deoxy-11-hydroxyandrographolide |
160242-09-1 | >95% | 1mg |
$699.00 | 2024-04-20 |
2(5H)-Furanone,3-[(2R)-2-[(1R,4aS,5R,6R,8aR)-decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]-2-hydroxyethyl]- Letteratura correlata
-
Chunbin Li,Yuan Luo,Jiaofeng Peng,Guanjun Deng,Jianguo Wang,Safacan Kolemen,Hongchun Li,Pengfei Zhang,Ping Gong,Lintao Cai Mater. Chem. Front., 2021,5, 7638-7644
-
2. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
-
Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
160242-09-1 (2(5H)-Furanone,3-[(2R)-2-[(1R,4aS,5R,6R,8aR)-decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]-2-hydroxyethyl]-) Prodotti correlati
- 79233-15-1(Deoxyandrographolide)
- 124961-67-7([(4aR,5S,7R,8S,8aR)-5-hydroxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate)
- 5508-58-7(Andrographolide)
- 6990-06-3(Fusidic acid)
- 122587-84-2([(1S)-2-[(1S,2R,4S,4aR,5R,8aR)-4-acetyloxy-4a-(acetyloxymethyl)-1,2-dimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl] 2-methylbutanoate)
- 124961-66-6(Ajugacumbin B)
- 122587-83-1(Ajugamarin G1)
- 122616-88-0([5-acetyloxy-4a-(acetyloxymethyl)-7,8-dimethyl-8-[2-(2-methylbut-2-enoyloxy)-2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-1-yl] 2-methylbutanoate)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso